

"discovery and history of 2H-benzo[b]oxazin-3(4H)-one compounds"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1600887

[Get Quote](#)

An In-Depth Technical Guide to the Discovery, History, and Synthetic Evolution of 2H-Benzo[b][1][2]oxazin-3(4H)-one Compounds

Abstract

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a prominent heterocyclic motif that has garnered significant attention in the fields of natural products chemistry, organic synthesis, and medicinal chemistry. Initially identified as a key component of the chemical defense system in graminaceous plants, its derivatives have since been developed into a vast library of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the journey of these compounds, from their discovery in nature to the elucidation of their biosynthetic pathways and the subsequent evolution of synthetic methodologies. We will explore the foundational synthetic routes and chart the progression to modern, highly efficient catalytic strategies. Furthermore, this document will detail the scaffold's role as a privileged structure in drug discovery, highlighting its application in developing potent agents for oncology, neurodegenerative diseases, and cardiovascular conditions. This technical guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the chemistry and therapeutic potential of this versatile molecular framework.

Introduction: The Benzoxazinone Scaffold

Defining the Core: Isomeric Forms and Nomenclature

Benzoxazinones are bicyclic heterocyclic compounds comprising a benzene ring fused to an oxazine ring.^{[2][3]} The precise arrangement of the oxygen and nitrogen atoms and the position of the carbonyl group give rise to several structural isomers, the most common of which are the 1,3-benzoxazinones and 1,4-benzoxazinones.^[1] This guide focuses specifically on the 2H-benzo[b]^{[1][2]}oxazin-3(4H)-one skeleton (also known as 2H-1,4-benzoxazin-3(4H)-one), a structure distinguished by its rigid, planar conformation that has proven to be a valuable scaffold in drug design.^{[4][5]}

Natural Origins and Biological Significance

The history of benzoxazinones is deeply rooted in natural product chemistry. They are a crucial class of secondary metabolites found in various plant families, most notably in grasses (Gramineae), such as maize, wheat, and rye.^{[6][7]} In these plants, benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) function as potent defense chemicals.^[8] They act as natural insecticides, antifungals, and allelochemicals, protecting the plant from a wide range of pests and pathogens.^{[6][9]}

The biosynthesis of these compounds in maize is well-characterized, involving a series of genes designated with the symbol 'bx'.^[9] This pathway begins with the conversion of indole-3-glycerol phosphate to indole, a reaction catalyzed by the BX1 enzyme. Subsequent steps, carried out by enzymes encoded by genes like bx2, bx3, bx4, and bx5, modify the indole core to produce the final benzoxazinone structure.^[9] The discovery of this natural defense mechanism provided the first glimpse into the profound biological activity of this chemical class.

Emergence as a Privileged Scaffold in Medicinal Chemistry

Drawing inspiration from its natural roles, medicinal chemists have recognized the 2H-benzo[b]^{[1][2]}oxazin-3(4H)-one core as a "privileged scaffold."^[10] This term describes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby enabling the development of diverse therapeutic agents. Its structural rigidity, synthetic accessibility, and multiple sites for chemical modification have made it a cornerstone in the design of novel drugs.^{[6][10]} Derivatives have been reported to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.^{[2][10]}

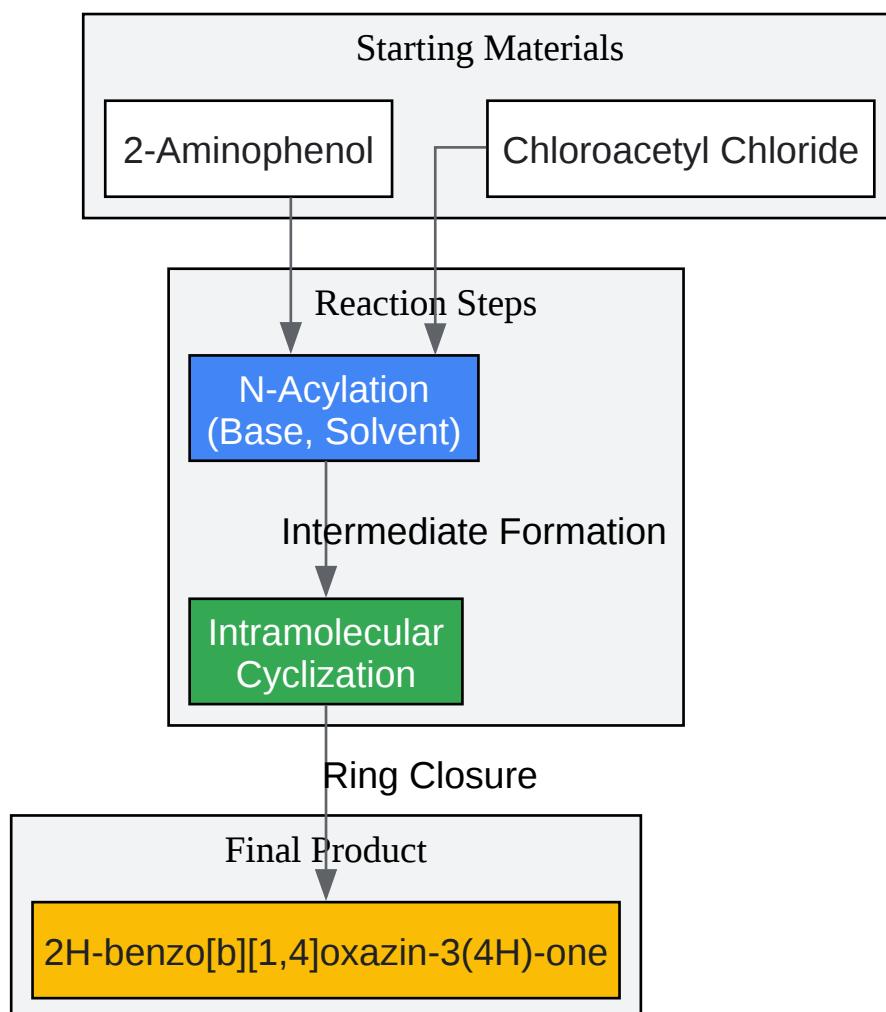
Historical Perspective: Key Milestones in Discovery

The timeline of benzoxazinone chemistry begins with synthetic explorations before its full significance in nature was understood.

- 1902: The first reported synthesis of a benzoxazinone derivative was achieved by Heller and Fiesselmann, who prepared 2-aryl-4H-1,3-benzoxazin-4-ones by treating anthranilic acids with aroyl chlorides.^[1] While this work focused on the 1,3-isomer, it laid the groundwork for the synthesis of this class of fused heterocycles.
- Mid-20th Century: The isolation and identification of benzoxazinoids from crop plants like maize marked a pivotal moment. The discovery of compounds like DIMBOA as the source of pest resistance in certain maize lines connected the chemical structure to a vital biological function.^{[8][9]}
- Late 20th Century: The elucidation of the complete biosynthetic pathway in maize provided a genetic and mechanistic understanding of how these molecules are produced in nature.^[9] This knowledge further spurred interest in their synthesis and biological evaluation.
- 21st Century: The 2H-benzo[b]^[1][2]oxazin-3(4H)-one scaffold has become a focal point of intensive research in drug discovery, leading to the identification of potent inhibitors for critical therapeutic targets like PI3K, mTOR, and CDK9.^{[11][12]}

The Evolution of Synthetic Strategies for 2H-Benzo[b]^[1][2]oxazin-3(4H)-ones

The synthesis of the 2H-benzo[b]^[1][2]oxazin-3(4H)-one core has evolved from classical condensation reactions to sophisticated, high-efficiency catalytic methods.


Foundational Synthesis: Cyclocondensation of o-Aminophenols

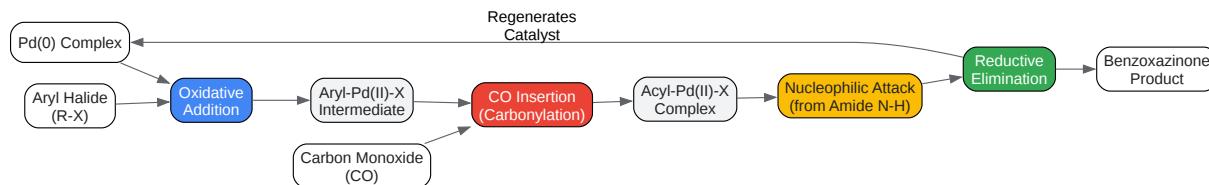
The most fundamental and widely used method for constructing the 1,4-benzoxazinone ring involves the reaction of a 2-aminophenol with a chloroacetyl chloride derivative.^[6] This straightforward two-step process first involves N-acylation of the amino group, followed by an

intramolecular nucleophilic substitution (O-alkylation) where the phenolic oxygen displaces the chloride to form the heterocyclic ring.

- Step 1: N-Acylation: To a stirred solution of 2-aminophenol (1.0 eq.) and a base such as triethylamine (1.1 eq.) in a suitable solvent like dichloromethane at 0 °C, chloroacetyl chloride (1.05 eq.) is added dropwise.
- Step 2: Cyclization: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
- Step 3: Work-up: The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
- Step 4: Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the pure 2H-benzo[b][1][2]oxazin-3(4H)-one.[6]

The causality behind this experimental design lies in the differential reactivity of the functional groups in 2-aminophenol. The more nucleophilic amine group reacts preferentially with the acyl chloride. The subsequent intramolecular cyclization is entropically favored, leading to the stable six-membered ring.

[Click to download full resolution via product page](#)


Caption: Foundational Synthesis of 1,4-Benzoxazinone.

Modern Advancements and Catalytic Methods

While the classical approach is robust, modern organic synthesis has introduced more elegant and efficient strategies. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Method	Starting Materials	Reagents/Catalyst	Key Features
Smiles Rearrangement	3-bromo-4-hydroxy benzaldehyde, anilines, chloroacetyl chloride	Base	Involves an intramolecular aromatic nucleophilic substitution.[13]
Palladium-Catalyzed Carbonylation	N-(o-bromoaryl)amides	Pd catalyst, CO source (e.g., paraformaldehyde)	Forms the carbonyl group <i>in situ</i> , high atom economy.[14]
Copper-Catalyzed Tandem Reaction	N-substituted anthranilic acids	Cu catalyst	Proceeds via an intramolecular C-N coupling/rearrangement process.[14]
Ring Expansion	Peroxyxindoles	Sn catalyst	A Criegee-type rearrangement to expand a five-membered ring to the six-membered benzoxazinone.
Microwave-Assisted Synthesis	Anthranilic acid, orthoester, amines	Microwave irradiation	Significantly reduces reaction times.[15]

These advanced methods underscore the versatility of modern catalysis in heterocyclic synthesis. For instance, palladium-catalyzed carbonylative coupling avoids the use of highly reactive acyl chlorides by constructing the lactam ring through the incorporation of carbon monoxide, representing a more sophisticated and controlled approach.

[Click to download full resolution via product page](#)

Caption: Generalized Palladium-Catalyzed Carbonylative Cycle.

Medicinal Chemistry Applications and Biological Activities

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a prolific source of bioactive molecules, with derivatives showing promise in numerous therapeutic areas.

Therapeutic Area	Biological Target(s)	Reported Activity/Significance
Oncology	PI3K/mTOR, CDK9, EGFR, Tyrosine Kinases	Potent dual PI3K/mTOR inhibitors with oral bioavailability have been developed.[5][12] Selective CDK9 inhibitors induce apoptosis in hematologic malignancies.[11] Other derivatives show broad antiproliferative activity against various cancer cell lines.[16] [17]
Neurodegenerative Diseases	Acetylcholinesterase (AChE), Dopamine D2 Receptors	Derivatives have been identified as potent AChE inhibitors for potential Alzheimer's treatment.[18][19] Others act as dopamine receptor antagonists, suggesting applications in treating psychiatric disorders. [18]
Cardiovascular Disease	Platelet Aggregation, Mineralocorticoid Receptor (MR)	Certain compounds inhibit ADP-induced platelet aggregation, acting as potential anti-thrombotic agents.[13] A novel series of nonsteroidal MR antagonists has been developed for treating hypertension.[20]
Infectious Diseases	Bacterial and Fungal Targets	The scaffold has been utilized to develop agents with significant antibacterial and antifungal properties.[3][21]

Inflammatory Diseases

Various inflammatory mediators

Benzoxazinone derivatives have demonstrated anti-inflammatory and analgesic properties in several studies.
[2][10]

Conclusion and Future Outlook

The journey of 2H-benzo[b][1][2]oxazin-3(4H)-one compounds from their role as plant defense metabolites to their status as a privileged scaffold in medicinal chemistry is a testament to the power of natural product-inspired drug discovery. The historical development of synthetic methods has transitioned from classical, robust procedures to highly efficient and versatile catalytic strategies, enabling the creation of vast and diverse chemical libraries. The demonstrated success of this scaffold in targeting critical enzymes like PI3K and CDK9 highlights its immense therapeutic potential, particularly in oncology. Future research will likely focus on refining the selectivity of these compounds, exploring new therapeutic applications, and developing even more sustainable and innovative synthetic routes to further unlock the potential of this remarkable heterocyclic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 2. Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | [springerprofessional.de](https://www.springerprofessional.de) [springerprofessional.de]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 6. [jddtonline.info](#) [jddtonline.info]
- 7. [jddtonline.info](#) [jddtonline.info]
- 8. Evolution of benzoxazinone biosynthesis and indole production in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazinone biosynthesis - Wikipedia [en.wikipedia.org]
- 10. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 11. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzoxazinone synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ikm.org.my [ikm.org.my]
- To cite this document: BenchChem. ["discovery and history of 2H-benzo[b]oxazin-3(4H)-one compounds"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600887#discovery-and-history-of-2h-benzo-b-oxazin-3-4h-one-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com